2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid chemical properties
2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Chloro-1H-benzo[d]imidazole-5-carboxylic Acid: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
This document provides a comprehensive technical overview of 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide details the molecule's fundamental chemical and physical properties, outlines a robust synthetic pathway, and explores its characteristic spectroscopic signature. Emphasis is placed on the compound's chemical reactivity, highlighting its utility as a versatile intermediate for constructing diverse chemical libraries. The strategic importance of its dual functional handles—the nucleophilically active chloro group and the versatile carboxylic acid—is discussed in the context of modern drug discovery workflows. Safety, handling, and storage protocols are also provided to ensure proper laboratory use.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isostere of natural purine nucleotides, is a cornerstone of modern medicinal chemistry.[1][2] This structural motif facilitates crucial interactions with a wide array of biological macromolecules, including enzymes and receptors.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, analgesic, and antihypertensive properties.[1][3] Compounds such as the proton pump inhibitor omeprazole and the anthelmintic albendazole are prominent examples of their therapeutic success. 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid is a strategically designed intermediate that leverages this potent scaffold, offering researchers orthogonal reactive sites for the efficient development of novel chemical entities.
Core Molecular Profile
Chemical Structure and Identifiers
The molecule consists of a fused benzene and imidazole ring system, with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position. This substitution pattern provides distinct points for chemical modification.
Caption: Chemical structure of the title compound.
Physicochemical Properties
The key properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 933710-78-2 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O₂ | [4][6] |
| Molecular Weight | 196.59 g/mol | [4][6] |
| Appearance | White to off-white solid | [4][6] |
| Storage Conditions | 2-8°C, store under inert gas (Nitrogen) | [4][6] |
| Purity | Typically ≥95-97% | [4] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. | Inferred |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis leverages the condensation reaction between an ortho-phenylenediamine derivative and a phosgene equivalent, a standard method for forming 2-chloro-benzimidazoles.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure derived from general knowledge of similar chemical transformations.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 3,4-diaminobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the suspension. Cool the mixture to 0°C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in THF to the reaction mixture. Causality: Triphosgene serves as a safer, solid-form equivalent of phosgene gas. The base is essential to neutralize the HCl generated during the reaction, driving the cyclization forward.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Acidify the aqueous residue with 1M HCl to a pH of approximately 3-4. The product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization Strategy
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel. The purity and identity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Spectroscopic Signature
Definitive characterization relies on a combination of spectroscopic techniques. The following are predicted data based on the molecule's structure and data from analogous compounds.[1][2][8]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic region (7.5-8.5 ppm) will show three protons on the benzene ring in a distinct pattern. A broad singlet for the N-H proton ( >12 ppm) and a broad singlet for the carboxylic acid O-H proton (>10 ppm) are expected in DMSO-d₆. |
| ¹³C NMR | A signal for the carboxylic carbonyl carbon (~167 ppm), a signal for the C2 carbon attached to chlorine, and multiple signals in the aromatic region (110-150 ppm) are anticipated. |
| Mass Spec (ESI-) | Molecular ion peak [M-H]⁻ at m/z 195. The characteristic isotopic pattern for one chlorine atom ([M-H]⁻ and [M+2-H]⁻ in a ~3:1 ratio) will be observed. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N stretch (~1620 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[1] |
Chemical Reactivity and Derivatization Potential
The true value of 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid in drug discovery lies in its predictable and versatile reactivity, which allows for systematic structural modification.
Overview of Reactive Sites
The molecule possesses three primary sites for chemical derivatization, enabling a modular approach to library synthesis.
Caption: Primary sites for chemical derivatization.
Nucleophilic Substitution at the C2-Position
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). This is the most powerful feature of the scaffold, allowing for the introduction of a wide variety of functional groups.
-
Reaction with Amines: Forms 2-amino-benzimidazole derivatives.
-
Reaction with Thiols: Yields 2-thioether-benzimidazole derivatives.
-
Reaction with Alcohols/Phenols: Produces 2-alkoxy/aryloxy-benzimidazole derivatives.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 5-position is a classic handle for modification via standard coupling chemistries.
-
Amide Formation: Reaction with various amines using coupling agents (e.g., HATU, EDC) to form a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters.
N-Alkylation and N-Acylation
The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.[7]
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents on the nitrogen, which can modulate solubility, metabolic stability, and receptor binding.
-
N-Acylation: Reaction with acyl chlorides or anhydrides can also be performed to introduce acyl groups.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Versatile Scaffolding Intermediate
This molecule is not an end-product but a high-value starting point. Its dual, orthogonally reactive functional groups enable a "build-and-diversify" strategy. A primary library can be built via amide coupling at the carboxylic acid, and each member of that library can then be further diversified by substitution at the 2-chloro position.
Workflow for Library Synthesis
Caption: A modular workflow for library synthesis using the title compound.
Safety, Handling, and Storage
Hazard Identification
The compound is classified as hazardous. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[4] Related compounds are known skin, eye, and respiratory irritants.[9][10][11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[12]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] Recommended storage temperature is 2-8°C.[4][6]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions. Store under an inert atmosphere like nitrogen to prevent potential degradation.[4][6]
References
-
Bhat, K. et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). 2-Chlorobenzimidazole. National Institutes of Health. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC - NIH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID | 933710-78-2 [chemicalbook.com]
- 5. 933710-78-2|2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 933710-78-2 CAS MSDS (2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
